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Abstract
Strombine, an imino acid derivative, is a significant metabolite in many marine invertebrates,

playing a crucial role in cellular homeostasis under environmental stress. This technical guide

provides an in-depth analysis of the biological functions of strombine, focusing on its roles in

anaerobic metabolism and osmoregulation. The document summarizes key quantitative data,

details relevant experimental protocols, and provides visual representations of the underlying

biochemical pathways and experimental workflows. This guide is intended to serve as a

comprehensive resource for researchers in marine biology, comparative physiology, and

pharmacology, as well as for professionals in drug development exploring novel metabolic

pathways.

Core Biological Functions of Strombine
Strombine, N-(carboxymethyl)-D-alanine, is an opine synthesized through the reductive

condensation of pyruvate and glycine. Its primary functions in invertebrates are twofold:

facilitating anaerobic energy production and acting as a compatible osmolyte to maintain cell

volume.
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During periods of oxygen limitation (anoxia or hypoxia), many marine invertebrates switch to

anaerobic glycolysis to sustain ATP production. In this process, the accumulation of pyruvate

and the depletion of NAD+ would quickly inhibit glycolysis. Strombine, along with other opines

like alanopine and octopine, plays a pivotal role in circumventing this issue. The synthesis of

strombine is catalyzed by strombine dehydrogenase, which utilizes pyruvate and glycine as

substrates and oxidizes NADH to NAD+. This reaction serves two key purposes:

Redox Balance: The regeneration of NAD+ is essential for the continued operation of

glycolysis under anaerobic conditions, allowing for sustained, albeit reduced, ATP

production.[1][2]

End Product Accumulation: Instead of accumulating lactate, which can lead to cellular

acidosis, these invertebrates produce opines like strombine. This allows for the

maintenance of intracellular pH for longer periods.[2]

Interestingly, in some species, such as the oyster Crassostrea virginica, strombine and

alanopine do not accumulate during anoxia but rather during the initial phases of recovery from

anoxia.[3][4] This suggests that aerobic metabolism alone may not be sufficient to meet the

immediate energy demands of recovery, necessitating a temporary reliance on anaerobic

glycolysis.[4]

Function as a Compatible Osmolyte
Marine invertebrates are often osmoconformers, meaning the osmolarity of their intracellular

fluids changes with the surrounding seawater.[5][6] To cope with changes in salinity, they

regulate the intracellular concentration of organic solutes known as compatible osmolytes.

These are small, highly soluble molecules that do not interfere with protein function even at

high concentrations. Strombine, along with free amino acids like glycine, taurine, and alanine,

is utilized as a compatible osmolyte.[6][7] By adjusting the intracellular concentration of these

osmolytes, invertebrates can control the influx or efflux of water, thereby maintaining cell

volume and preventing cellular damage.[8]

Quantitative Data
Strombine and Alanopine Accumulation
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The following table summarizes the accumulation of strombine and alanopine in selected

marine invertebrates under anaerobic conditions or during recovery from anoxia.

Species Tissue Condition

Strombine
Concentrati
on (µmol/g
wet weight)

Alanopine
Concentrati
on (µmol/g
wet weight)

Reference

Crassostrea

virginica

(Oyster)

Adductor

Muscle

2h Recovery

from Anoxia

Net increase

of 2.7

Net increase

of 2.0
[3]

Crassostrea

virginica

(Oyster)

Mantle
2h Recovery

from Anoxia

Not

significant
1.3 [3]

Crassostrea

virginica

(Oyster)

Gill
2h Recovery

from Anoxia

Not

significant
0.5 [3]

Mercenaria

mercenaria

(Clam)

Adductor

Muscle

12-24h

Anoxia
< 1.0 < 1.0 [9]

Mercenaria

mercenaria

(Clam)

Foot Muscle Anoxia
Low

accumulation
Decline [9]

Kinetic Properties of Strombine Dehydrogenase
The kinetic parameters of strombine dehydrogenase (SDH) provide insight into its catalytic

efficiency and substrate affinity. The following data are from a study on purified SDH from the

foot muscle of the hard clam, Meretrix lusoria.[3]
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Parameter Value Conditions Reference

Michaelis Constant

(Km)

Pyruvate 0.32 ± 0.04 mM pH 7.5 [3]

Glycine 173 ± 1.3 mM pH 7.5 [3]

L-Alanine 242 ± 11 mM pH 7.5 [3]

NADH 0.021 ± 0.002 mM pH 7.5 [3]

Inhibition Constant

(Ki)

Iminodiacetate 0.08 ± 0.005 mM pH 7.5 (Competitive) [3]

Oxaloacetate 0.21 ± 0.01 mM
pH 7.5 (Mixed-

competitive)
[3]

Succinate 1.13 ± 0.08 mM pH 6.5 (Competitive) [3]

L-Lactate 1.54 ± 0.12 mM
pH 7.5 (Mixed-

competitive)
[3]

Acetate 10.3 ± 0.5 mM
pH 7.5 (Mixed-

competitive)
[3]

Optimal Conditions

pH 7.4 - 7.6 [3]

Temperature 45 - 46 °C [3]

Physical Properties

Molecular Mass ~46,000 Da [3]

Isoelectric Points (pI) 6.83 and 6.88 [3]

Experimental Protocols
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Quantification of Strombine by High-Performance Liquid
Chromatography (HPLC)
This method allows for the separation and quantification of alanopine and strombine from

crude tissue extracts.[10]

1. Tissue Extraction:

Homogenize frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate
precipitate.
Filter the supernatant through a 0.45 µm filter.

2. HPLC Analysis:

Column: A reverse-phase C18 column is typically used.
Mobile Phase: Isocratic elution with a suitable buffer system (e.g., a phosphate buffer at a
specific pH).
Post-column Derivatization:
The column effluent is mixed with o-phthaldialdehyde (OPA) and sodium hypochlorite.
This derivatization step renders the imino acids fluorescent.
Detection: Fluorometric detection with appropriate excitation and emission wavelengths.
Quantification: Compare peak areas to those of known standards of strombine and
alanopine. The sensitivity of this method is in the picomole range.[10]

Strombine Dehydrogenase (SDH) Activity Assay
The activity of SDH is typically measured spectrophotometrically by monitoring the change in

absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[3][9]

1. Enzyme Preparation:

Prepare a crude enzyme extract by homogenizing fresh or frozen tissue in a suitable buffer
(e.g., Tris-HCl or phosphate buffer) at a specific pH (e.g., 7.5).
Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
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2. Assay Mixture:

Prepare a reaction mixture in a quartz cuvette containing:
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Pyruvate (e.g., 2 mM)
Glycine (e.g., 200 mM)
NADH (e.g., 0.15 mM)

3. Reaction Initiation and Measurement:

Equilibrate the assay mixture to the desired temperature (e.g., 25°C).
Initiate the reaction by adding a small volume of the enzyme extract.
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a
spectrophotometer.

4. Calculation of Activity:

The rate of NADH oxidation is calculated from the linear portion of the absorbance vs. time
plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220
M⁻¹cm⁻¹).
Enzyme activity is typically expressed as units per milligram of protein (U/mg protein), where
one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of
substrate per minute under the specified conditions.

Analysis of Strombine by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR-based metabolomics provides a powerful tool for the simultaneous identification and

quantification of multiple metabolites, including strombine, in tissue extracts.[11][12]

1. Sample Preparation:

Extract metabolites from tissue samples using a suitable solvent system, such as a
chloroform-methanol-water mixture (Folch method).[11]
Separate the polar (methanol/water) phase, which contains strombine and other water-
soluble metabolites.
Lyophilize or evaporate the solvent and reconstitute the extract in a deuterated solvent (e.g.,
D₂O) containing a known concentration of an internal standard (e.g., TSP).
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2. NMR Data Acquisition:

Acquire one-dimensional (1D) ¹H NMR spectra using a high-field NMR spectrometer.
Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy),
can be used for unambiguous identification of metabolites.[13]

3. Data Analysis:

Process the NMR spectra (phasing, baseline correction, and referencing).
Identify strombine based on its characteristic chemical shifts in the ¹H NMR spectrum.
Quantify the concentration of strombine by integrating the area of its specific peaks relative
to the internal standard.

Signaling Pathways and Experimental Workflows
Currently, there is limited direct evidence linking strombine to specific intracellular signaling

pathways. Its role appears to be primarily metabolic, influencing cellular processes through the

regulation of redox balance and osmotic pressure. Further research is needed to explore

potential signaling roles.

The following diagrams illustrate the metabolic pathway of strombine synthesis and a general

experimental workflow for investigating its biological function.

Glycolysis Pyruvate

Strombine
DehydrogenaseGlycine (Amino Acid Pool)

Strombine

NADH + H+

NAD+

Click to download full resolution via product page

Caption: Metabolic pathway of strombine synthesis.
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Caption: Experimental workflow for investigating the function of strombine.

Implications for Drug Development
The enzymes of the opine dehydrogenase family, including strombine dehydrogenase,

represent potential targets for the development of novel antiparasitic drugs. Many invertebrate

parasites, particularly helminths, rely on anaerobic metabolism for survival within their hosts.

Targeting strombine dehydrogenase could disrupt the parasite's energy metabolism and redox

balance, leading to its demise with potentially minimal off-target effects on the host, as this

pathway is not prominent in vertebrates. Further research into the structure and function of
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invertebrate-specific opine dehydrogenases could pave the way for the rational design of

selective inhibitors.

Conclusion
Strombine is a multifunctional metabolite in invertebrates, essential for survival under

anaerobic conditions and for maintaining cellular osmotic balance. Its synthesis via strombine
dehydrogenase is a key adaptation in many marine species. The quantitative data and

experimental protocols provided in this guide offer a solid foundation for further research into

the physiological roles of strombine and the enzymes involved in its metabolism. Future

investigations should focus on elucidating any potential signaling roles of strombine and

exploring the therapeutic potential of targeting the opine metabolic pathways in invertebrate

parasites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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